![molecular formula C17H17NO2 B11852438 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline CAS No. 98237-23-1](/img/structure/B11852438.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety fused with a tetrahydroisoquinoline structure, making it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzo[d][1,3]dioxole moiety is then alkylated using appropriate alkylating agents to introduce the desired substituents.
Cyclization: The alkylated product undergoes cyclization with isoquinoline derivatives under acidic or basic conditions to form the tetrahydroisoquinoline structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd-C), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antitumor and antimicrobial properties, making it a candidate for drug development.
Medicine: Research has shown its potential in developing therapeutic agents for treating cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting cell cycle progression. The compound may also inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylhydrazine: This compound shares the benzo[d][1,3]dioxole moiety but differs in its hydrazine substitution, leading to different reactivity and applications.
1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds exhibit similar structural motifs but are fused with indole rings, which may enhance their anticancer properties.
The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole and tetrahydroisoquinoline structures, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
98237-23-1 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H17NO2/c1-2-4-14-13(3-1)7-8-18-15(14)9-12-5-6-16-17(10-12)20-11-19-16/h5-8,10H,1-4,9,11H2 |
InChI Key |
LOCUZPUCTRTGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


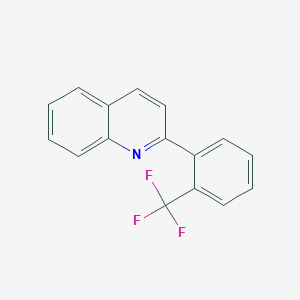


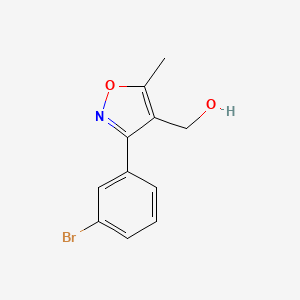
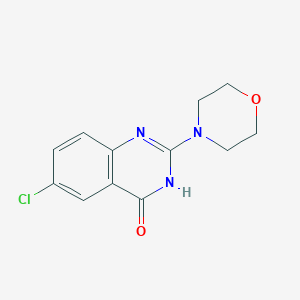
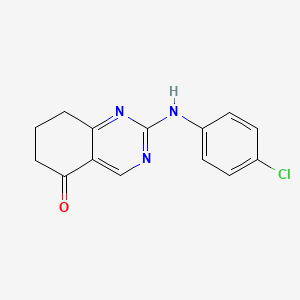
![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)
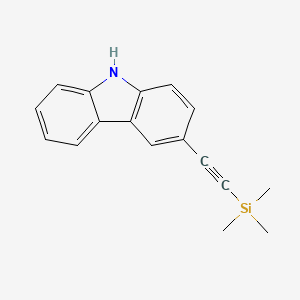

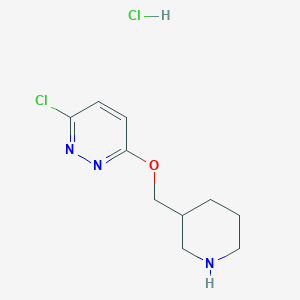


![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)

